SB 747651A dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SB-747651A dihydrochloride is a potent MSK1 inhibitor . It also inhibits other AGC group kinases . It is an ATP-competitive mitogen- and stress-activated kinase 1 (MSK1) inhibitor with an IC50 of 11 nM . It has potential for inflammation research .

Molecular Structure Analysis

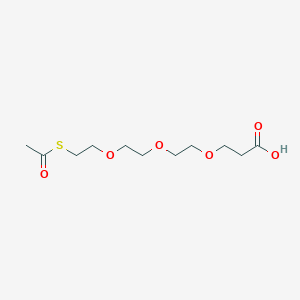

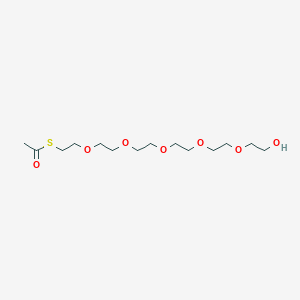

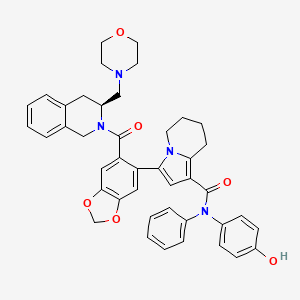

The chemical formula of SB-747651A dihydrochloride is C16H24Cl2N8O . Its molecular weight is 415.320 . The elemental analysis shows that it contains C, 46.27; H, 5.82; Cl, 17.07; N, 26.98; O, 3.85 .Chemical Reactions Analysis

SB-747651A dihydrochloride is an ATP-competitive inhibitor . It inhibits MSK1, MSK2, PKA, PKB, RSK, and p70 S6K activity in cells .Aplicaciones Científicas De Investigación

Inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1)

SB 747651A dihydrochloride is a potent, ATP-competitive inhibitor for mitogen- and stress-activated kinase 1 (MSK1). It targets the N-terminal kinase domain with an IC50 of 11 nM . This makes it a valuable tool in studying the role of MSK1 in various biological processes.

Inhibition of Other AGC Group Kinases

In addition to MSK1, SB 747651A dihydrochloride also inhibits other AGC group kinases . This broadens its applicability in kinase research.

Inhibition of Protein Kinase A (PKA)

SB 747651A dihydrochloride has been shown to inhibit PKA . PKA is involved in many cellular processes, and this compound can be used to study its functions.

Inhibition of Protein Kinase B (PKB)

This compound also inhibits PKB . PKB, also known as Akt, plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Inhibition of Ribosomal S6 Kinase (RSK)

SB 747651A dihydrochloride inhibits RSK . RSK is involved in signal transduction and affects a variety of cellular processes.

Inhibition of p70 S6 Kinase

This compound inhibits p70 S6 Kinase . The p70 S6 Kinase is critical for cell cycle progression, cell size, and cell survival.

Inhibition of Rho-associated Coiled-Coil Kinase (ROCK)

SB 747651A dihydrochloride effectively inhibits ROCK-II . ROCK plays a significant role in various cellular functions including contraction, motility, proliferation, and apoptosis.

Blockage of IL-10 Production in Macrophages

SB 747651A dihydrochloride blocks IL-10 production in macrophages . IL-10 is an anti-inflammatory cytokine, and this property could be useful in inflammation research.

Mecanismo De Acción

Target of Action

SB 747651A dihydrochloride is a potent, ATP-competitive inhibitor of the mitogen- and stress-activated kinase 1 (MSK1) with an IC50 of 11 nM . It targets the N-terminal kinase domain . In addition to MSK1, it also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II .

Mode of Action

As an ATP-competitive inhibitor, SB 747651A dihydrochloride competes with ATP for binding to the active site of its target kinases, thereby preventing the phosphorylation and subsequent activation of these kinases .

Biochemical Pathways

The primary target of SB 747651A dihydrochloride, MSK1, is a nuclear protein kinase that regulates transcription downstream of the ERK1/2 and p38α MAPKs via the phosphorylation of CREB (cAMP-response-element-binding protein) and histone H3 . By inhibiting MSK1, SB 747651A dihydrochloride can affect these downstream signaling pathways .

Pharmacokinetics

As a dihydrochloride salt, it is likely to have good water solubility and stability .

Result of Action

In cells, SB 747651A dihydrochloride fully inhibits MSK activity at concentrations of 5-10 μM . It has been found to block the production of the anti-inflammatory cytokine IL-10 in macrophages . This suggests that it may have a role in modulating immune responses.

Propiedades

IUPAC Name |

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCQHARLPNLHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SB 747651A dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)

![N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B610639.png)